Nantradol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

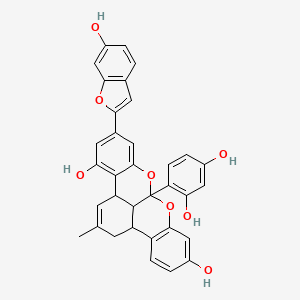

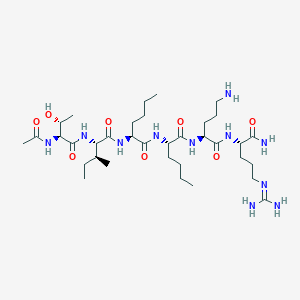

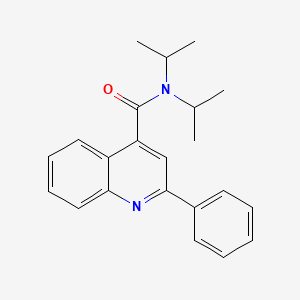

Chlorhydrate de lévonantradol ou chlorhydrate de l-Nantradol , est un analogue du delta (9)-tétrahydrocannabinol (THC). Il partage des similitudes structurales avec le THC, un composé bien connu trouvé dans le cannabis. Le lévonantradol agit comme un puissant agent anti-analgésique .

Méthodes De Préparation

Voies de synthèse:: La préparation synthétique du chlorhydrate de Nantradol implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Il est synthétisé par des méthodes de chimie organique bien établies.

Conditions de réaction:: Les conditions de réaction spécifiques pour la synthèse du chlorhydrate de Nantradol restent exclusives. Les chercheurs ont probablement optimisé ces conditions pour obtenir des rendements et une pureté élevés.

Production industrielle:: Les méthodes de production à l'échelle industrielle du chlorhydrate de Nantradol ne sont pas largement documentées. En général, les sociétés pharmaceutiques protègent étroitement ces informations en raison d'intérêts commerciaux.

Analyse Des Réactions Chimiques

Types de réactions:: Le chlorhydrate de Nantradol peut subir diverses réactions chimiques, notamment:

Oxydation: Les processus oxydatifs peuvent modifier sa structure.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels.

Substitution: La substitution d'atomes ou de groupes spécifiques peut conduire à des dérivés.

Réactifs et conditions courants:: Les réactifs et les conditions spécifiques dépendent des modifications souhaitées. Par exemple:

Oxydation: Utiliser des agents oxydants comme le permanganate de potassium (KMnO₄).

Réduction: Employer des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution: Réagir avec des nucléophiles ou des électrophiles appropriés.

Produits principaux:: Les produits principaux formés lors de ces réactions seraient des dérivés de Nantradol avec des groupes fonctionnels ou une stéréochimie modifiés.

4. Applications de la Recherche Scientifique

Le chlorhydrate de Nantradol trouve des applications dans divers domaines:

Chimie: Utilisé comme outil de recherche pour étudier les récepteurs cannabinoïdes et leurs ligands.

Biologie: Enquête sur ses effets sur les voies de la douleur et la neurobiologie.

Médecine: Exploration d'applications thérapeutiques potentielles, bien que l'utilisation clinique reste limitée.

Industrie: Peut avoir des applications dans le développement de médicaments et la gestion de la douleur.

5. Mécanisme d'Action

Le mécanisme exact par lequel le Nantradol exerce ses effets n'est pas entièrement élucidé. Il implique probablement des interactions avec les récepteurs cannabinoïdes (CB₁ et CB₂) dans le système endocannabinoïde. L'activation de ces récepteurs module la perception de la douleur, l'inflammation et d'autres processus physiologiques.

Applications De Recherche Scientifique

Nantradol hydrochloride finds applications in various fields:

Chemistry: Used as a research tool to study cannabinoid receptors and their ligands.

Biology: Investigated for its effects on pain pathways and neurobiology.

Medicine: Explored for potential therapeutic applications, although clinical use remains limited.

Industry: May have applications in drug development and pain management.

Mécanisme D'action

The exact mechanism by which Nantradol exerts its effects is not fully elucidated. it likely involves interactions with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system. Activation of these receptors modulates pain perception, inflammation, and other physiological processes.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Nantradol se distingue par sa structure unique et ses propriétés anti-analgésiques. Bien qu'il partage des similitudes avec le THC, ses caractéristiques distinctes le différencient.

Composés Similaires::Delta (9)-Tétrahydrocannabinol (THC): Le composé psychoactif bien connu trouvé dans le cannabis.

Nabilone: Un autre cannabinoïde synthétique utilisé à des fins antiémétiques et analgésiques.

Propriétés

Numéro CAS |

65511-42-4 |

|---|---|

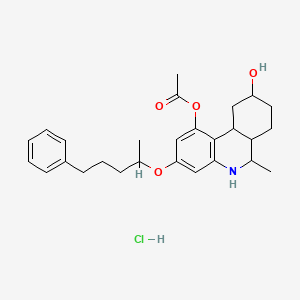

Formule moléculaire |

C27H36ClNO4 |

Poids moléculaire |

474.0 g/mol |

Nom IUPAC |

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |

InChI |

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17?,18-,21+,23-,24+;/m0./s1 |

Clé InChI |

NSOGAHPJIFTUHV-DVTLTWPTSA-N |

SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

SMILES isomérique |

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

SMILES canonique |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

levonantradol nantradol nantradol hydrochloride nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

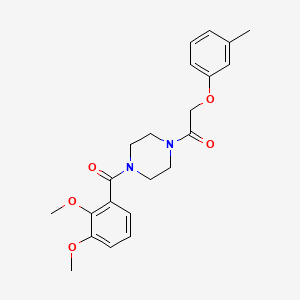

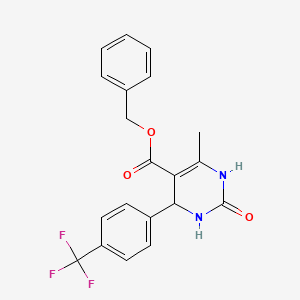

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)